Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-
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Overview
Description
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-: is a heterocyclic aromatic organic compound. It contains a pyridine ring substituted with a 2-((1-methylethyl)thio)ethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thiol or thioether under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. The sulfur-containing group can interact with thiol groups in proteins, potentially inhibiting their function. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation and cell proliferation . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that affect cellular processes .
Comparison with Similar Compounds
Pyridine, 2-ethyl-4-(1-methylethenyl)-: This compound has a similar pyridine ring structure but with different substituents, leading to distinct chemical and biological properties.
Pyridine, 2-(1-methylethyl)-: Another pyridine derivative with a different substitution pattern, affecting its reactivity and applications.
Pyridine, 2-methyl-4-(1-methylethyl)-: This compound also features a pyridine ring with different substituents, resulting in unique chemical behavior.
Uniqueness: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
CAS No. |
134480-41-4 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-(2-propan-2-ylsulfanylethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-9(2)12-8-5-10-3-6-11-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
InChI Key |
LKSIVBFOLHIEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC1=CC=NC=C1 |
Origin of Product |
United States |
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